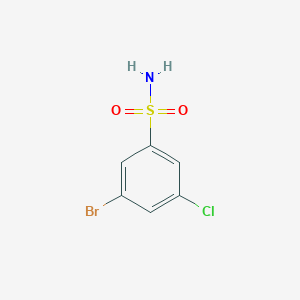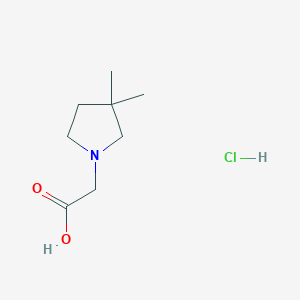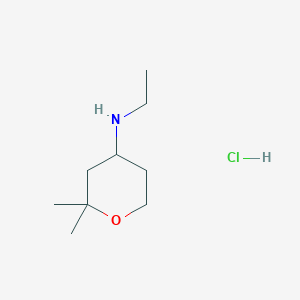![molecular formula C8H18ClNS B1448894 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride CAS No. 2206609-22-3](/img/structure/B1448894.png)
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code represents the molecular structure of the compound. The compound has a molecular weight of 195.76 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 195.76 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.
Scientific Research Applications
Oxidation of Cyclohexane
Cyclohexane oxidation is a key chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone–alcohol (KA) oil, which are primary feedstocks for nylon 6 and nylon 6,6 productions. Studies have explored various catalysts and reaction conditions to enhance the selectivity and conversion rates of cyclohexane to KA oil. Metal and metal oxide catalysts have shown promising results, with gold nanoparticles supported on silica performing with high selectivity and good conversion rates. The addition of hydrochloric acid has been found effective in enhancing photocatalytic oxidation processes, highlighting the intricate balance of reagents and conditions in optimizing cyclohexane oxidation (Abutaleb & Ali, 2021).
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation is another area of interest due to the multiple potential reaction sites and variable oxidation depths, leading to a mixture of products with different oxidation states and functional groups. This process is significant for synthesizing broadly used intermediates in the chemical industry. Recent advances have been made in selective oxidation processes, aiming to control the reaction to afford targeted products selectively. The advances in this area reflect the ongoing efforts to refine the synthesis processes for efficiency and selectivity (Cao et al., 2018).
Application in Carbohydrate Polymers
Research on xylan derivatives, a type of carbohydrate polymer, has shown potential applications in various fields, including drug delivery and as paper strength additives. The chemical modification of xylan to produce ethers and esters with specific properties depends on the functional groups, substitution degree, and pattern. This area of research underscores the versatility of chemical compounds in enhancing the properties and applications of biopolymers, potentially relevant to the manipulation and application of "4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride" in similar contexts (Petzold-Welcke et al., 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and response measures in case of exposure .
properties
IUPAC Name |
4-(methylsulfanylmethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDLNSDSQMVOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448813.png)
![8-Hydroxy-2-azaspiro[4.5]decan-3-one](/img/structure/B1448816.png)
![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)
![1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B1448819.png)

![Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448821.png)





![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)